molecular formula C16H20F4N2O2 B6840189 N-[1-[(2-fluoro-3-methoxyphenyl)methyl]-6-(trifluoromethyl)piperidin-3-yl]acetamide

N-[1-[(2-fluoro-3-methoxyphenyl)methyl]-6-(trifluoromethyl)piperidin-3-yl]acetamide

Cat. No.: B6840189
M. Wt: 348.34 g/mol
InChI Key: UYWNTUKTTOOKBI-UHFFFAOYSA-N
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Description

N-[1-[(2-fluoro-3-methoxyphenyl)methyl]-6-(trifluoromethyl)piperidin-3-yl]acetamide is a complex organic compound that features a piperidine ring substituted with fluorine, methoxy, and trifluoromethyl groups

Properties

IUPAC Name

N-[1-[(2-fluoro-3-methoxyphenyl)methyl]-6-(trifluoromethyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F4N2O2/c1-10(23)21-12-6-7-14(16(18,19)20)22(9-12)8-11-4-3-5-13(24-2)15(11)17/h3-5,12,14H,6-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWNTUKTTOOKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(N(C1)CC2=C(C(=CC=C2)OC)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-fluoro-3-methoxyphenyl)methyl]-6-(trifluoromethyl)piperidin-3-yl]acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the piperidine ring to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2-fluoro-3-methoxyphenyl)methyl]-6-(trifluoromethyl)piperidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

N-[1-[(2-fluoro-3-methoxyphenyl)methyl]-6-(trifluoromethyl)piperidin-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[1-[(2-fluoro-3-methoxyphenyl)methyl]-6-(trifluoromethyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(2-fluoro-3-methoxyphenyl)methyl]-4-(trifluoromethyl)piperidin-3-yl]acetamide
  • N-[1-[(2-fluoro-3-methoxyphenyl)methyl]-6-(trifluoromethyl)piperidin-4-yl]acetamide

Uniqueness

N-[1-[(2-fluoro-3-methoxyphenyl)methyl]-6-(trifluoromethyl)piperidin-3-yl]acetamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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